(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride
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Overview
Description
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride is a chiral amine compound that features a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanamine Group: This step involves the nucleophilic substitution of a halogenated precursor with an amine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the dioxolane ring or the amine group.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenated precursors and amines are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce a simpler amine.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drugs targeting specific pathways.
Industry
In industry, it could be used in the synthesis of polymers, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine: The non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride lies in its chiral nature, which can impart specific biological activities and interactions that are not present in its non-chiral or differently chiral counterparts.
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)3-4-8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
DMNZFCBVJRDHOQ-RGMNGODLSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCN)C.Cl |
Canonical SMILES |
CC1(OCC(O1)CCN)C.Cl |
Origin of Product |
United States |
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